

Synthesis Protocol for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

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Compound of Interest

Compound Name: 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of **5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine**, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a three-step synthesis commencing from commercially available 2-amino-4-methylpyridine. The synthesis involves an initial bromination, followed by nitration to form the key intermediate, 2-amino-5-bromo-4-methyl-3-nitropyridine. The final step details the selective N-methylation of this intermediate to yield the target compound.

Reaction Scheme



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Caption: Overall synthetic route for **5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine**.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This procedure follows a regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).[\[1\]](#)[\[2\]](#)

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Amino-4-methylpyridine	108.14	10.0 g	92.5 mmol
N-Bromosuccinimide (NBS)	177.98	16.4 g	92.5 mmol
N,N-Dimethylformamide (DMF)	-	100 mL	-
Deionized Water	-	500 mL	-
Acetonitrile	-	100 mL	-

Equipment:

- 500 mL three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-4-methylpyridine (10.0 g, 92.5 mmol) and N,N-dimethylformamide (100 mL).
- Stir the mixture at room temperature until all the solid has dissolved.
- Cool the flask in an ice bath to 0-5 °C.
- In a separate beaker, dissolve N-bromosuccinimide (16.4 g, 92.5 mmol) in DMF (50 mL).
- Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water.
- A solid precipitate will form. Stir the suspension for 15 minutes and then collect the solid by vacuum filtration using a Büchner funnel.
- Wash the solid with an additional 100 mL of cold deionized water.
- To purify the product, wash the crude solid with cold acetonitrile (100 mL) and dry under vacuum to afford 2-amino-5-bromo-4-methylpyridine as a solid.

Quantitative Data:

Product	Appearance	Yield	Melting Point (°C)
2-Amino-5-bromo-4-methylpyridine	Off-white to pale yellow solid	~85%	98-102

Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

This protocol is adapted from the nitration of similar 2-aminopyridine derivatives.[3]

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Amino-5-bromo-4-methylpyridine	187.04	10.0 g	53.5 mmol
Concentrated Sulfuric Acid (98%)	-	50 mL	-
Fuming Nitric Acid (>90%)	-	4.5 mL	~107 mmol
Ice	-	500 g	-
Ammonium Hydroxide (28-30%)	-	As needed	-

Equipment:

- 250 mL three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice/salt bath
- Large beaker (1 L)
- Büchner funnel and filter flask

Procedure:

- Carefully add concentrated sulfuric acid (50 mL) to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the sulfuric acid to 0-5 °C in an ice/salt bath.
- Slowly add 2-amino-5-bromo-4-methylpyridine (10.0 g, 53.5 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
- Once the addition is complete, continue stirring until all the solid has dissolved.
- Add fuming nitric acid (4.5 mL, ~107 mmol) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.
- After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with constant stirring.
- Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A yellow precipitate will form.
- Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
- Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
- Dry the solid under vacuum to yield 2-amino-5-bromo-4-methyl-3-nitropyridine.

Quantitative Data:

Product	Appearance	Yield	Melting Point (°C)
2-Amino-5-bromo-4-methyl-3-nitropyridine	Yellow solid	~75%	208-212

Step 3: Synthesis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

This final step involves the N-methylation of the amino group via reductive amination.[\[4\]](#)

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Amino-5-bromo-4-methyl-3-nitropyridine	232.04	5.0 g	21.5 mmol
Formaldehyde (37% in H ₂ O)	30.03	1.9 mL	~23.7 mmol
Sodium Borohydride (NaBH ₄)	37.83	0.90 g	23.7 mmol
Methanol	-	100 mL	-
Deionized Water	-	200 mL	-
Ethyl Acetate	-	150 mL	-
Brine	-	50 mL	-
Anhydrous Sodium Sulfate	-	-	-

Equipment:

- 250 mL round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

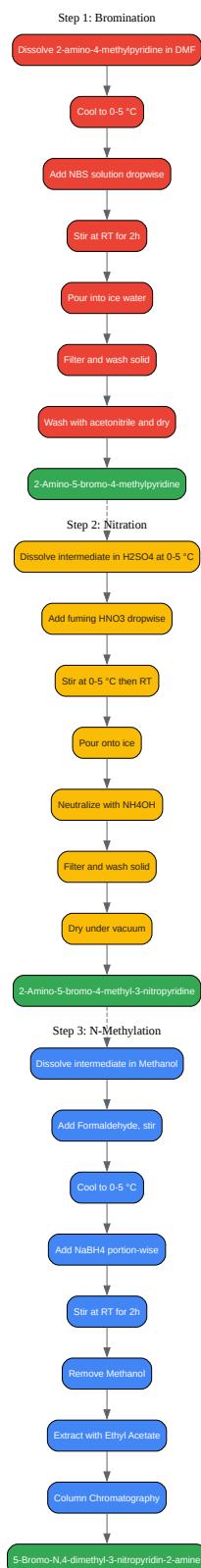
Procedure:

- In a 250 mL round-bottom flask, dissolve 2-amino-5-bromo-4-methyl-3-nitropyridine (5.0 g, 21.5 mmol) in methanol (100 mL).
- Add formaldehyde solution (1.9 mL, ~23.7 mmol) to the mixture and stir at room temperature for 30 minutes.
- Cool the reaction mixture to 0-5 °C in an ice bath.
- Slowly add sodium borohydride (0.90 g, 23.7 mmol) portion-wise to the cooled solution. Control the addition to maintain the temperature below 10 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield **5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine**.

Quantitative Data:

Product	Appearance	Yield	Purity (by HPLC)
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine	Yellow to orange solid	~70%	>95%

Logical Workflow Diagram

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Caption: Detailed workflow for the synthesis of **5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine**.

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